molecular formula C13H16BrNO2 B13926079 tert-Butyl 5-bromo-4-cyclopropylpicolinate

tert-Butyl 5-bromo-4-cyclopropylpicolinate

Cat. No.: B13926079
M. Wt: 298.18 g/mol
InChI Key: HVDIJTUNOBICTQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-cyclopropylpicolinate: is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyclopropyl group attached to a picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-cyclopropylpicolinate typically involves the esterification of 5-bromo-4-cyclopropylpicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 5-bromo-4-cyclopropylpicolinate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: The cyclopropyl group can be oxidized under strong oxidative conditions, leading to the formation of ring-opened products.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Products like tert-Butyl 5-azido-4-cyclopropylpicolinate or tert-Butyl 5-thiocyanato-4-cyclopropylpicolinate.

    Oxidation: Ring-opened carboxylic acids or ketones.

    Reduction: tert-Butyl 5-bromo-4-cyclopropylpicolinic alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-4-cyclopropylpicolinate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The unique structural features of this compound may contribute to the design of molecules with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-cyclopropylpicolinate depends on its specific application. In general, the bromine atom and the ester group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, receptors, or nucleic acids, resulting in specific biological effects.

Comparison with Similar Compounds

    tert-Butyl 5-bromopicolinate: Similar structure but lacks the cyclopropyl group.

    tert-Butyl 4-cyclopropylpicolinate: Similar structure but lacks the bromine atom.

    tert-Butyl 5-chloro-4-cyclopropylpicolinate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: tert-Butyl 5-bromo-4-cyclopropylpicolinate is unique due to the combination of the bromine atom and the cyclopropyl group attached to the picolinic acid core. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

tert-butyl 5-bromo-4-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-6-9(8-4-5-8)10(14)7-15-11/h6-8H,4-5H2,1-3H3

InChI Key

HVDIJTUNOBICTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(=C1)C2CC2)Br

Origin of Product

United States

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